MS4322

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

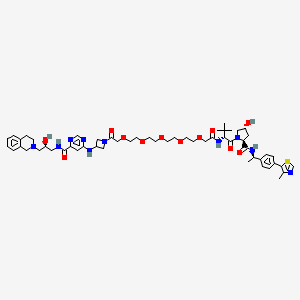

Molecular Formula |

C55H76N10O12S |

|---|---|

Molecular Weight |

1101.3 g/mol |

IUPAC Name |

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)/t36-,43-,44+,46+,51+/m1/s1 |

InChI Key |

XUJMNOQMXWVXQE-FKZVQDAVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NC[C@@H](CN6CCC7=CC=CC=C7C6)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NCC(CN6CCC7=CC=CC=C7C6)O)O |

Origin of Product |

United States |

Foundational & Exploratory

MS4322: A First-in-Class PRMT5 PROTAC Degrader for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MS4322, a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme often overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] this compound represents a novel strategy to target PRMT5, moving beyond simple inhibition to achieve its complete removal from the cellular environment.

Introduction to PRMT5 and PROTAC Technology

1.1. PRMT5: A Key Epigenetic Regulator in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[4][5][6] In partnership with its binding partner MEP50, PRMT5 methylates substrates like histones H3R2, H3R8, and H4R3, as well as non-histone proteins such as p53, EGFR, and N-MYC.[1][5] Through these modifications, PRMT5 governs numerous cellular processes, including gene expression, mRNA splicing, cell cycle regulation, and DNA damage repair.[1][7] Its aberrant expression has been strongly linked to the progression of multiple cancers, including breast, lung, and hepatocellular cancers, and is often associated with poor prognosis.[1][2][3][8]

1.2. PROTAC Technology: A New Paradigm in Drug Discovery

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach to pharmacology.[9][10] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. They consist of two distinct ligands connected by a linker: one binds to the target protein (the Protein of Interest or POI), and the other recruits an E3 ubiquitin ligase.[10][11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's native waste disposal machinery, the 26S proteasome.[10][12][13]

This compound: Design and Mechanism of Action

This compound (also referred to as compound 15) was developed as a first-in-class PRMT5 degrader.[1][2][3] Its design links the known PRMT5 inhibitor EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC-Me.[1][14] This chimeric structure allows this compound to simultaneously bind to PRMT5 and the VHL E3 ligase, forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of PRMT5.[1][9]

The mechanism is catalytic, meaning a single molecule of this compound can induce the degradation of multiple PRMT5 protein molecules before being recycled.[10][13] This event-driven pharmacology allows for sustained target suppression at potentially lower drug concentrations compared to traditional inhibitors.[11]

Caption: Mechanism of this compound-induced PRMT5 degradation via the ubiquitin-proteasome system.

Quantitative Data Summary

The efficacy of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ (Methyltransferase Inhibition) | Biochemical Assay | 18 nM | [15][16] |

| DC₅₀ (PRMT5 Degradation) | MCF-7 | 1.1 ± 0.6 μM | [1][14][15][16] |

| Dₘₐₓ (Max Degradation) | MCF-7 | 74 ± 10% |[1][5] |

Table 2: Cellular Effects of this compound in MCF-7 Cells

| Experiment | Concentration | Treatment Duration | Observed Effect | Reference |

|---|---|---|---|---|

| PRMT5 Degradation | 5 μM | 2-8 days | Time-dependent degradation, maximal at 6-8 days. | [1] |

| SDMA Inhibition | 0.1 - 3.0 μM | 6 days | Concentration-dependent decrease in global SDMA levels. | [1] |

| Mechanism Confirmation | 5 μM | 7 days | Degradation rescued by VHL ligand (VH-298), neddylation inhibitor (MLN4924), or proteasome inhibitor (MG-132). | [1] |

| Reversibility | 5 μM | 6 days, then washout | PRMT5 protein levels begin to recover within 12-24 hours post-washout. | [16] |

| Cell Proliferation | 0.1 - 10 μM | 6 days | Potent, concentration-dependent inhibition of cell proliferation. |[16] |

Table 3: Activity of this compound in Other Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |

|---|---|---|---|---|---|

| HeLa | Cervical Cancer | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |

| A549 | Lung Adenocarcinoma | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |

| A172 | Glioblastoma | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |

| Jurkat | T-cell Leukemia | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. |[16] |

Table 4: In Vivo Mouse Pharmacokinetics (PK)

| Administration | Dose | Peak Plasma Concentration (Cₘₐₓ) | Time to Peak (Tₘₐₓ) | Plasma Concentration at 12h | Reference |

|---|

| Intraperitoneal (IP), single dose | 150 mg/kg | 14 ± 2 μM | 2 hours | >100 nM |[5][16][17] |

PRMT5 Signaling and Impact of Degradation

PRMT5 is a central node in several signaling pathways crucial for cancer cell survival and proliferation. By degrading PRMT5, this compound effectively shuts down these oncogenic signals. Key affected pathways include growth factor signaling (EGFR, FGFR3), the PI3K/AKT/mTOR pathway, and WNT/β-catenin signaling.[7][18][19][20]

Caption: Key signaling pathways regulated by PRMT5 that are inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the characterization of this compound.[1]

5.1. Cell Culture and Reagents

-

Cell Lines: MCF-7, HeLa, A549, A172, and Jurkat cells are maintained in their respective recommended media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compounds: this compound, control compounds, and inhibitors (EPZ015666, VH-298, MLN4924, MG-132) are dissolved in DMSO to create stock solutions and diluted in culture media for experiments. The final DMSO concentration should be kept below 0.1%.

5.2. Western Blotting for PRMT5 Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or controls for the specified duration (e.g., 6 days).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to a loading control like GAPDH.

5.3. Cell Viability Assay

-

Seeding: Plate cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound or a control compound.

-

Incubation: Incubate the plates for the desired period (e.g., 6 days).

-

Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate GI₅₀ values.

5.4. PRMT5 Biochemical Inhibition Assay

-

Principle: A radioactive or fluorescence-based assay can be used to measure the transfer of a methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.[1] AlphaLISA technology is a non-radioactive alternative.[21][22]

-

Procedure (AlphaLISA):

-

Incubate recombinant PRMT5/MEP50 enzyme with the biotinylated H4 peptide substrate and SAM in assay buffer.

-

Add varying concentrations of this compound or a control inhibitor (EPZ015666).

-

After incubation, add acceptor beads conjugated to an antibody specific for the methylated substrate, followed by streptavidin-coated donor beads.

-

Read the plate on an AlphaScreen-capable reader. The signal is proportional to the extent of methylation.

-

Calculate IC₅₀ values from the resulting dose-response curves.

-

5.5. Mouse Pharmacokinetic (PK) Study

-

Animals: Use male Swiss albino or similar mouse strain.

-

Dosing: Administer a single dose of this compound (e.g., 150 mg/kg) via intraperitoneal (IP) injection, formulated in a suitable vehicle.[16][17]

-

Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood to separate the plasma.

-

Analysis: Extract this compound from the plasma samples and quantify its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: Plot the plasma concentration-time curve and determine key PK parameters like Cₘₐₓ, Tₘₐₓ, and AUC (area under the curve).

References

- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]

- 7. PRMT5 function and targeting in cancer [cell-stress.com]

- 8. scholars.mssm.edu [scholars.mssm.edu]

- 9. portlandpress.com [portlandpress.com]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

MS4322: A Technical Guide to its Structure, Synthesis, and Mechanism of Action as a First-in-Class PRMT5 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4322, also known as YS43-22, has emerged as a pioneering molecule in the field of targeted protein degradation. It is a first-in-class, potent, and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] The aberrant expression of PRMT5 is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers in oncology and drug development.

Structure and Composition

This compound is a heterobifunctional molecule meticulously designed to simultaneously engage PRMT5 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. Its structure consists of three key components:

-

A PRMT5 Ligand: This moiety is derived from the known PRMT5 inhibitor, EPZ015666.[3]

-

An E3 Ligase Ligand: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]

-

A Linker: A flexible linker connects the PRMT5 and VHL ligands, optimizing the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase.

The chemical formula for an isomer of this compound is C₅₅H₇₆N₁₀O₁₂S.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the PRMT5 inhibitor, the VHL ligand, and the linker, followed by their conjugation. The detailed synthetic scheme is reported in the Journal of Medicinal Chemistry.[1][2]

Note: The following is a generalized representation of the synthetic strategy. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, readers are directed to the supporting information of the primary publication (DOI: 10.1021/acs.jmedchem.0c01111).[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (isomer) | C55H76N10O12S | CID 162641044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of Protein Arginine Methyltransferase 5 (PRMT5)

An In-depth Technical Guide on the Role of PRMT5 in Cancer Progression

Protein Arginine Methyltransferase 5 (PRMT5) is a pivotal enzyme in cellular regulation and a member of the protein arginine methyltransferase (PRMT) family.[1][2] PRMTs are classified into three types based on the methylation they catalyze.[3] PRMT5 is the primary Type II enzyme, responsible for catalyzing the formation of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA) on arginine residues of both histone and non-histone proteins.[1][4] This post-translational modification is critical for a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, DNA damage repair, and cell cycle control.[5][6][7]

PRMT5 functions within a hetero-octameric complex, typically with the methylosome protein 50 (MEP50), also known as WDR77, which enhances its enzymatic activity.[1][6] Given its fundamental role in cellular homeostasis, the dysregulation of PRMT5 expression and activity has been increasingly implicated in the tumorigenesis and progression of numerous cancers, making it a significant focus of oncological research and a promising therapeutic target.[3][8][9]

Dysregulation and Oncogenic Function of PRMT5 in Cancer

Overexpression of PRMT5 is a common feature across a wide spectrum of hematological and solid malignancies and often correlates with advanced disease stage and poor patient prognosis.[5][10][11][12] This upregulation drives cancer cell growth and survival through several key mechanisms.[3] The oncogenic properties of PRMT5 are mediated by its ability to methylate both histone and non-histone proteins, leading to profound changes in gene expression and cellular signaling that reprogram normal cells toward a malignant and metastatic phenotype.[3]

Table 1: PRMT5 Overexpression and Prognosis in Various Cancers

| Cancer Type | Key Findings | Prognostic Significance | Citations |

| High-Grade Serous Ovarian Cancer | Among the highest PRMT5 mRNA expression of all cancer types. Protein levels are higher in tumors than normal tissue and increase in the platinum-resistant state. | High expression is associated with significantly shorter progression-free survival. | [10] |

| Bladder Cancer | PRMT5 mRNA and protein levels are significantly upregulated in bladder urothelial carcinoma (BUC) tissues compared to adjacent non-tumor tissues. | Elevated PRMT5 is an independent adverse prognostic factor for overall and disease-free survival. | [11] |

| Colon Cancer | PRMT5 is significantly overexpressed in tumor tissues compared to adjacent normal tissue. | High expression is associated with a lower 5-year disease-free survival rate in patients receiving chemotherapy. | [13] |

| Breast Cancer | Overexpressed in breast cancer; regulates key pathways including cell cycle, EMT, and DNA damage repair. | High expression often correlates with poor patient prognosis. | [5][6] |

| Lung Cancer | Overexpressed in lung cancer tissues and cell lines; promotes growth and metastasis. | Overexpression indicates a poor clinical outcome and is related to clinical stage and lymphatic metastasis. | [2][5] |

| Lymphoma | Upregulated in various lymphoma types, including B and T cell lymphomas. Required for lymphomagenesis driven by multiple oncogenes. | Associated with increased expression of pro-survival proteins. | [3][14] |

| Glioblastoma | PRMT5 is overexpressed. | Correlates with poor patient prognosis. | [5] |

| Hepatocellular Carcinoma | High PRMT5 expression is observed. | Patients with high PRMT5 expression have a worse prognosis (lower 5-year overall survival rates). | [12] |

Core Mechanisms of PRMT5 in Cancer Progression

PRMT5 exerts its oncogenic functions through two primary mechanisms: epigenetic regulation via histone methylation and post-translational modification of non-histone proteins.

Epigenetic Regulation: Silencing of Tumor Suppressors

As an epigenetic writer, PRMT5 catalyzes the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[5] These modifications are generally associated with transcriptional repression.[14] PRMT5 is recruited to the promoter regions of specific tumor suppressor genes, where it deposits these repressive marks, leading to chromatin compaction and gene silencing.[3]

Key tumor suppressor pathways silenced by PRMT5 include:

-

The Retinoblastoma (RB) Pathway : PRMT5 represses the transcription of the RB family of tumor suppressors (RB1, RBL1/p107, RBL2/p130) by methylating H3R8 and H4R3 in their promoter regions.[3] This repression disrupts cell cycle control and promotes unchecked proliferation.

-

Tumor Suppressor Genes : Other tumor suppressors such as ST7 (Suppressor of Tumorigenicity 7) and PTPROt are also silenced by PRMT5-mediated histone methylation.[3]

Post-Translational Modification of Non-Histone Proteins

PRMT5 methylates a vast array of non-histone proteins, altering their stability, localization, and interaction with other proteins. This regulation impacts critical cellular machinery.

-

RNA Splicing : PRMT5 methylates components of the spliceosome, such as SmD1 and SmD3.[7] Its inhibition leads to global alternative splicing changes and aberrant splicing of key factors, including those involved in DNA repair like TIP60 and FANCA.[15][16] This function is particularly critical in cancers with spliceosome mutations.[17]

-

Transcription Factors : PRMT5 modifies key transcription factors to promote oncogenesis.

-

E2F-1 : While PRMT1 methylation of E2F-1 promotes apoptosis, PRMT5-mediated methylation has the opposite effect, promoting cell growth and inhibiting apoptosis.[3][18]

-

p53 : PRMT5 can methylate p53 within its oligomerization domain, decreasing its ability to induce the expression of pro-apoptotic target genes like PUMA.[14][19]

-

NF-κB : Methylation of the p65 subunit of NF-κB by PRMT5 can drive tumorigenesis.[1][3]

-

-

Signal Transduction Proteins : PRMT5 directly methylates proteins in key signaling pathways to enhance pro-survival signals.[3]

Table 2: Key Non-Histone Substrates of PRMT5 in Cancer Progression

| Substrate | Biological Function Regulated by Methylation | Cancer Context | Citations |

| AKT1 | Promotes translocation to the plasma membrane, subsequent phosphorylation (activation), and metastasis. | Neuroblastoma, Lung Cancer | [20][21][22] |

| p53 | Decreases oligomerization and alters target gene specificity, reducing apoptosis. | General Cancer, Lymphoma | [14][18][19] |

| E2F-1 | Decreases protein half-life, inhibits apoptosis, and promotes cell growth. | Colon Cancer, General Cancer | [1][3][18] |

| EGFR | Can dampen ERK activation in some contexts but promote EMT via the EGFR/AKT/β-catenin pathway in others. | Breast Cancer, Pancreatic Cancer | [5][19] |

| PDGFRα | Conceals the docking site for Cbl E3 ligase, increasing its stability and activating AKT/ERK signaling. | Oligodendrocyte Progenitor Cells | [19] |

| SREBP1 | Prevents phosphorylation and ubiquitination, stabilizing the protein and increasing lipogenesis. | Hepatocellular Carcinoma (HCC) | [19][23] |

| KLF4/KLF5 | Blocks ubiquitination and degradation, stabilizing the protein and promoting oncogenic signaling. | Breast Cancer | [6][19][23] |

| Spliceosome Proteins (e.g., SmD1/D3) | Regulates the assembly of the pre-mRNA splicing machinery. | General Cancer | [7] |

| RUVBL1 | Promotes homologous recombination (HR) repair of DNA double-strand breaks. | General Cancer | [24][25] |

| FEN1 | Regulates DNA repair and genome stability. | General Cancer | [3][24] |

PRMT5 in Key Cancer Signaling Pathways

PRMT5 is deeply integrated into major signaling networks that are frequently hyperactivated in cancer.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metastasis. PRMT5 is a critical activator of this pathway. Recent studies have shown that PRMT5 directly methylates AKT1 at arginine 15.[20][21] This methylation is a prerequisite for AKT1's translocation to the plasma membrane, where it can be phosphorylated and fully activated by its upstream kinases PDK1 and mTORC2.[20][22] By activating AKT, PRMT5 promotes the expression of epithelial-mesenchymal transition (EMT) transcription factors like ZEB1, SNAIL, and TWIST1, thereby driving metastasis.[20][22] Inhibition of PRMT5 abolishes AKT activation and significantly attenuates tumor growth and metastasis.[20]

ERK1/2 Pathway

PRMT5 also modulates the ERK1/2 pathway, another critical axis for cell proliferation. It can regulate upstream receptor tyrosine kinases (RTKs) like FGFR3. In lung cancer, PRMT5 represses miR-99 family microRNAs, leading to increased FGFR3 expression, which in turn activates both ERK and AKT signaling to promote cell growth and metastasis.[2][5][26] However, the role of PRMT5 in regulating EGFR, another major RTK, appears to be context-dependent. In some breast cancer models, PRMT5-mediated methylation of EGFR dampens ERK activation, while in pancreatic cancer, PRMT5 activity promotes EGFR phosphorylation and downstream signaling.[5]

PRMT5 in DNA Damage Response and Genome Stability

A crucial role for PRMT5 in cancer progression is its regulation of the DNA Damage Response (DDR).[24] Cancer cells are often under high replicative stress and rely on robust DDR pathways for survival. PRMT5 inhibition has been shown to downregulate the expression of multiple key DDR genes, including BRCA1, BRCA2, RAD51, and ATM.[15]

Mechanistically, this occurs through two main avenues:

-

Transcriptional Control : PRMT5 and its mark, H4R3me2s, are found on the promoter regions of DDR genes, and its inhibition reduces their expression.[15]

-

Alternative Splicing : PRMT5 inhibition causes aberrant splicing of DDR pathway genes, impairing the function of the resulting proteins.[15][16]

By crippling the DDR machinery, particularly the Homologous Recombination (HR) repair pathway, PRMT5 inhibitors can induce synthetic lethality in combination with DNA-damaging agents or PARP inhibitors.[15][27] This synergy has been observed even in tumors that have developed resistance to PARP inhibitors.[27]

PRMT5 as a Therapeutic Target in Oncology

The widespread overexpression of PRMT5 in cancers and its critical role in sustaining multiple oncogenic pathways have made it an attractive therapeutic target.[8] A number of small molecule inhibitors targeting PRMT5 have been developed and are currently in clinical trials.[8][17]

Table 3: Select PRMT5 Inhibitors in Clinical Development

| Inhibitor | Mechanism | Cancers Investigated | Clinical Trial Findings (as of recent reports) | Citations |

| GSK3326595 | SAM-cooperative inhibitor | Advanced Solid Tumors, Non-Hodgkin Lymphoma, Acute Myeloid Leukemia (AML) | Showed manageable side effects. Development has been discontinued. | [1][8][17] |

| JNJ-64619178 (PRT-811) | Potent and selective oral inhibitor | B-cell NHL, Solid Tumors, Glioblastoma | Partial response seen in adenoid cystic carcinoma. Durable complete response reported in an IDH1-mutated glioblastoma patient. | [1][9][17] |

| PRT543 | Potent and selective inhibitor | Advanced Solid Tumors, Myelofibrosis | Four cases of stable disease reported in adenoid cystic carcinoma. | [1][17] |

| MRTX1719 | PRMT5-MTA cooperative inhibitor | Solid tumors with MTAP deletion | Currently in Phase 1/2 clinical trials. Exploits synthetic lethality in MTAP-deleted cancers. | [8][28] |

| SCR-6920 | SAM-cooperative inhibitor | Advanced Solid Tumors, Non-Hodgkin Lymphoma (NHL) | Completed Phase I studies and has progressed to Phase II. | [8] |

A particularly promising strategy involves targeting PRMT5 in cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, which occurs in ~15% of human cancers, leads to the accumulation of the metabolite MTA, a weak endogenous PRMT5 inhibitor.[8] This accumulation sensitizes cancer cells to potent, MTA-cooperative PRMT5 inhibitors, creating a synthetic lethal interaction that spares normal, MTAP-proficient cells.[8]

Experimental Protocols for PRMT5 Research

Studying the function of PRMT5 requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Western Blot Analysis for Protein Expression

This protocol is used to detect the levels of PRMT5, its methylation marks (e.g., sDMA), or downstream signaling proteins after PRMT5 inhibition or knockdown.

-

Cell Lysis : Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[29]

-

Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.[29]

-

SDS-PAGE and Transfer : Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[29]

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[29]

-

Antibody Incubation : Incubate the membrane with a primary antibody (e.g., anti-PRMT5, anti-H4R3me2s, anti-phospho-AKT) overnight at 4°C.[29] Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection : Visualize protein bands using a chemiluminescent substrate and an imaging system.[29]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if PRMT5 directly binds to the promoter regions of specific target genes.

References

- 1. scispace.com [scispace.com]

- 2. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Role of PRMT1 and PRMT5 in Breast Cancer [mdpi.com]

- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]

- 9. onclive.com [onclive.com]

- 10. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High PRMT5 expression is associated with poor overall survival and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioengineer.org [bioengineer.org]

- 14. PRMT5 is required for lymphomagenesis triggered by multiple oncogenic drivers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. PRMT5 Regulates DNA Repair by Controlling the Alternative Splicing of Histone-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. PRMT5 function and targeting in cancer [cell-stress.com]

- 20. PRMT5 activates AKT via methylation to promote tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. PRMT5 activates AKT via methylation to promote tumor metastasis [ideas.repec.org]

- 23. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Role of Protein Arginine Methyltransferases in DNA Damage Response [mdpi.com]

- 25. claredavieslab.org [claredavieslab.org]

- 26. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Facebook [cancer.gov]

- 29. benchchem.com [benchchem.com]

The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to a novel strategy of targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of PROTAC technology, detailing its mechanism of action, key experimental methodologies for its validation, and a summary of quantitative data for prominent PROTAC molecules.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Their mechanism of action is a catalytic cycle that leverages the cell's ubiquitin-proteasome system (UPS).[2]

The process unfolds in a series of orchestrated steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[2] This induced proximity is the cornerstone of PROTAC technology.

-

Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[2]

-

Proteasomal Degradation : The polyubiquitinated POI is now recognized by the 26S proteasome, the cell's protein degradation machinery, which subsequently unfolds and degrades the target protein into smaller peptides.[3]

-

PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[2]

Quantitative Assessment of PROTAC Efficacy

The potency and efficacy of PROTACs are characterized by several key quantitative parameters. These metrics are crucial for the evaluation and optimization of PROTAC candidates during drug development.

| Parameter | Description |

| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. |

| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. |

| Kd (Binary) | The dissociation constant for the binding of the PROTAC to either the protein of interest (POI) or the E3 ligase alone. |

| Kd (Ternary) | The dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex. |

| Cooperativity (α) | A measure of the influence of the binary binding events on the stability of the ternary complex. It is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the formation of one binary complex enhances the binding of the other protein. |

Table 1: Key Quantitative Parameters for PROTAC Characterization.

Below is a summary of publicly available quantitative data for well-characterized PROTAC molecules.

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (PROTAC-Target, nM) | Binary Kd (PROTAC-E3, nM) | Ternary Kd (nM) | Cooperativity (α) |

| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 | >90 | - | - | - | - |

| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | MCF7 | ~2 | >90 | - | - | - | - |

| MZ1 | BRD4 | VHL | H661 | 8 | >90 | 15 (BRD4BD2) | 66 (VCB) | 3.7 (BRD4BD2::MZ1::VCB) | >1 |

| MZ1 | BRD4 | VHL | H838 | 23 | - | 15 (BRD4BD2) | 66 (VCB) | 3.7 (BRD4BD2::MZ1::VCB) | >1 |

Key Experimental Protocols for PROTAC Validation

A robust validation of a PROTAC's activity involves a series of well-defined experiments to confirm target engagement, ubiquitination, and degradation.

Ternary Complex Formation Assays

The formation of the ternary complex is the initial and critical step in the PROTAC mechanism. Several biophysical techniques can be employed to characterize this interaction.

Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the formation and dissociation of the ternary complex.[9][10]

-

Methodology:

-

Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.

-

Inject a series of concentrations of the PROTAC alone to determine the binary binding kinetics with the E3 ligase.

-

In a separate experiment, inject a mixture of a constant, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

-

The difference in the binding response between the binary and ternary experiments allows for the calculation of the ternary complex binding kinetics and affinity.[2]

-

Cooperativity can be determined by comparing the binary and ternary dissociation constants.[2]

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a controlled, cell-free environment.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the target protein (POI), ATP, and biotinylated ubiquitin.[11]

-

PROTAC Addition: Add the PROTAC molecule at various concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody specific to the POI to detect both the unmodified and higher molecular weight polyubiquitinated forms of the protein. Alternatively, use streptavidin-HRP to detect biotinylated ubiquitin.[11]

-

-

Cellular Protein Degradation Assay (Western Blot)

Western blotting is a standard and widely used method to quantify the reduction in the levels of the target protein within cells following PROTAC treatment.[3]

-

Methodology:

-

Cell Culture and Treatment: Plate the desired cell line and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated from the dose-response curve.[3]

-

PROTACs in Signaling Pathways: The Case of IRAK4 Degradation

PROTACs offer a powerful approach to dissect and therapeutically target signaling pathways by eliminating key protein nodes. A notable example is the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in inflammatory signaling.[12]

Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor, a signaling cascade is initiated, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. IRAK4 plays a central role in this pathway by phosphorylating IRAK1.[13] PROTACs have been developed to target IRAK4 for degradation, thereby blocking the entire downstream signaling cascade.[14]

Conclusion and Future Perspectives

PROTAC technology represents a transformative approach in drug discovery, offering the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance. The ability to catalytically induce the degradation of specific proteins opens up new avenues for therapeutic intervention across a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. As our understanding of the intricacies of ternary complex formation, E3 ligase biology, and the cellular consequences of protein degradation deepens, the design and application of PROTACs will undoubtedly become more sophisticated and effective. The continued development of robust and high-throughput experimental methodologies will be crucial in accelerating the translation of this promising technology from the laboratory to the clinic.

References

- 1. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. opnme.com [opnme.com]

- 5. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 9. aragen.com [aragen.com]

- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MS4322: A PROTAC Approach to PRMT5 Degradation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MS4322 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5). Unlike traditional inhibitors that block the enzymatic activity of a target protein, this compound functions by inducing the proximity of PRMT5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[1][2] This technical guide provides a comprehensive overview of the recruitment and specificity of the E3 ligase by this compound, detailed experimental protocols for its characterization, and quantitative data regarding its efficacy.

Core Mechanism: E3 Ligase Recruitment and Specificity

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to PRMT5, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] The specificity of this compound-mediated degradation is multifactorial, relying on the selective binding of its ligands to PRMT5 and the VHL E3 ligase, as well as the formation of a productive ternary complex (PRMT5-MS4322-VHL).

The VHL E3 ligase is part of the Cullin-RING E3 ubiquitin ligase family, which plays a crucial role in cellular oxygen sensing by targeting the hypoxia-inducible factor 1α (HIF-1α) for degradation under normoxic conditions.[3][4] PROTACs like this compound hijack this natural cellular process to target neo-substrates, such as PRMT5, for degradation.[5]

The formation of a stable and conformationally competent ternary complex is critical for efficient ubiquitination. The linker composition and length are crucial for optimizing the protein-protein interactions within this complex.[6][7] The efficiency of degradation is not solely dependent on the binary binding affinities of the PROTAC to its target and the E3 ligase, but also on the cooperativity of the ternary complex formation.[8][9]

Signaling Pathway of this compound-Mediated PRMT5 Degradation

Caption: this compound-mediated PRMT5 degradation pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Cell Line | Value | Description | Reference |

| IC50 | - | 18 nM | Half-maximal inhibitory concentration for PRMT5 methyltransferase activity. | [1][10] |

| DC50 | MCF-7 | 1.1 µM | Half-maximal degradation concentration of PRMT5. | [1][10] |

| Dmax | MCF-7 | 74% | Maximum degradation of PRMT5. | [1] |

Table 2: Representative Ternary Complex Formation Parameters for a VHL-recruiting PROTAC

While specific binding affinities for the this compound-induced ternary complex are not publicly available, this table illustrates the key parameters measured for PROTACs to assess ternary complex formation and stability.

| Parameter | Description | Representative Value |

| Kd (PROTAC to Target) | Binding affinity of the PROTAC to the target protein. | Low nM to µM |

| Kd (PROTAC to E3 Ligase) | Binding affinity of the PROTAC to the E3 ligase. | Low nM to µM |

| KLPT | Binding affinity of the ternary complex. | pM to nM |

| α (Cooperativity) | A measure of the favorable or unfavorable interactions upon ternary complex formation. (α > 1 indicates positive cooperativity). | > 1 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot Analysis of PRMT5 Degradation

This protocol is used to quantify the reduction in PRMT5 protein levels following treatment with this compound.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 4. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. explorationpub.com [explorationpub.com]

- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

PRMT5 Overexpression: A Critical Oncogenic Driver in a Spectrum of Human Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal enzyme in oncology, with its dysregulation and overexpression being increasingly recognized as a key driver in the initiation and progression of numerous human malignancies. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby modulating a wide array of cellular processes including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Its overexpression is frequently correlated with aggressive tumor phenotypes and poor patient prognosis, establishing it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the cancers in which PRMT5 is overexpressed, supported by quantitative data, detailed experimental methodologies for its detection, and an exploration of the key signaling pathways it modulates.

Cancers with Elevated PRMT5 Expression

PRMT5 is aberrantly overexpressed in a wide variety of solid and hematological malignancies. This overexpression is often associated with advanced disease stages and unfavorable clinical outcomes. The following tables summarize the quantitative data on PRMT5 overexpression across different cancer types.

Table 1: PRMT5 Overexpression in Solid Tumors

| Cancer Type | Overexpression Frequency/Level | Correlation with Clinicopathological Features | Reference(s) |

| Glioblastoma (GBM) | Highly expressed in high-grade (III and IV) astrocytomas compared to low-grade gliomas and normal brain tissue. | Correlates with higher tumor grade and inversely correlates with patient survival. | [1][2] |

| Lung Cancer | 6.13-fold higher mRNA expression in NSCLC samples compared to matched non-neoplastic tissue. High cytoplasmic PRMT5 in 20.5% of NSCLC. | Associated with higher grade in both NSCLC and pulmonary neuroendocrine tumors. Overexpression is linked to poor prognosis. | [3] |

| Melanoma | Significantly upregulated in melanocytic nevi, malignant melanomas, and metastatic melanomas compared to normal epidermis. | Nuclear PRMT5 is significantly decreased in metastatic melanomas compared to primary cutaneous melanomas. | [4][5][6] |

| Bladder Cancer | Significantly upregulated in bladder cancer tissues and cell lines compared to adjacent normal tissues and normal bladder epithelial cells. | High PRMT5 expression is associated with poor overall and progression-free survival. | [7][8][9][10] |

| Ovarian Cancer | Overexpressed in 83.1% (98/118) of epithelial ovarian cancer (EOC) cases. | Significantly associated with poor differentiation, advanced tumor stage, and lymph node invasion. | |

| Breast Cancer | Upregulated in breast cancer tissues compared to normal tissues. | High expression is associated with decreased relapse-free survival. | [11] |

| Colorectal Cancer | Frequently overexpressed. | Associated with poor prognosis. | |

| Gastric Cancer | Upregulated in a large cohort of human gastric tumors. | Contributes to the silencing of tumor suppressor genes. | [12] |

| Pancreatic Cancer | Elevated expression in pancreatic cancer tissues compared to para-carcinoma tissues. | Higher expression correlates with lower overall survival. | [5] |

| Prostate Cancer | Overexpressed. | Regulates androgen receptor transcription. | [13] |

Table 2: PRMT5 Overexpression in Hematological Malignancies

| Cancer Type | Overexpression Frequency/Level | Correlation with Clinicopathological Features | Reference(s) |

| Multiple Myeloma (MM) | Significantly upregulated in patient MM cells compared to plasma cells from healthy donors. | Higher expression is associated with shorter overall and progression-free survival. | [12][14][15][16] |

| Lymphoma (Diffuse Large B-cell Lymphoma - DLBCL & Mantle Cell Lymphoma - MCL) | Elevated expression in DLBCL and MCL patient samples. | Upregulated by B cell receptor (BCR) signaling. | [12][17] |

| Leukemia (AML, ALL, CML) | Expressed at various levels in Acute Myeloid Leukemia (AML) cell lines. Highly expressed in CD34+ cells from Chronic Myelogenous Leukemia (CML) patients. | In Pediatric Acute Lymphoblastic Leukemia (ALL), expression is found at initial diagnosis. | [12] |

Key Signaling Pathways Modulated by PRMT5 in Cancer

PRMT5 exerts its oncogenic functions by modulating critical signaling pathways that control cell proliferation, survival, and differentiation. The ERK1/2 and PI3K/AKT pathways are two major cascades frequently hyperactivated in cancer and are significantly influenced by PRMT5 activity.

PRMT5 and the ERK1/2 & PI3K/AKT Signaling Axis

PRMT5 can regulate the ERK1/2 and PI3K/AKT pathways at multiple levels. It can methylate key components of these pathways, influencing their stability and activity. For instance, PRMT5 has been shown to methylate RAF proteins, thereby limiting downstream ERK1/2 signaling. Conversely, PRMT5 can also promote the expression of upstream activators like Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the activation of both ERK and AKT. Furthermore, a positive feedback loop has been identified in lymphoma where PI3K/AKT signaling upregulates PRMT5, which in turn further activates the PI3K/AKT pathway.

Experimental Protocols for Detecting PRMT5 Overexpression

The assessment of PRMT5 expression levels in clinical samples and cell lines is crucial for both research and diagnostic purposes. Immunohistochemistry, Western Blotting, and qRT-PCR are standard techniques employed for this purpose.

Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of PRMT5 protein in tissue sections.

Protocol for PRMT5 IHC in Glioblastoma Paraffin-Embedded Tissue:

-

Deparaffinization and Rehydration:

-

Deparaffinize 4μm thick sections using xylene or a xylene substitute.

-

Rehydrate through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against PRMT5 (e.g., rabbit monoclonal) at an optimized dilution (e.g., 1:125) overnight at 4°C in a humidified chamber.[1]

-

-

Detection System:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Alternatively, use a polymer-based detection system for enhanced sensitivity.

-

-

Chromogen and Counterstaining:

-

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine) or Fast Red.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Evaluate the staining intensity and percentage of positive cells under a light microscope.

-

Western Blotting

Western blotting is used to quantify the amount of PRMT5 protein in cell lysates or tissue homogenates.

Protocol for PRMT5 Western Blot in Lung Cancer Cell Lines:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay.[18]

-

-

SDS-PAGE:

-

Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.[19]

-

-

Protein Transfer:

-

Blocking:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]

-

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection:

-

Detect the protein signals using a chemiluminescent substrate and an imaging system.[13]

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression level of PRMT5.

Protocol for PRMT5 qRT-PCR in Bladder Cancer Tissues:

-

RNA Extraction:

-

Reverse Transcription:

-

qPCR:

-

Perform real-time PCR using a qPCR system with a SYBR Green or TaqMan-based assay.

-

Use PRMT5-specific primers and primers for a reference gene (e.g., GAPDH, ACTB) for normalization.

-

A typical reaction mixture includes cDNA template, forward and reverse primers, and qPCR master mix.

-

Cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative expression of PRMT5 mRNA using the ΔΔCt method.

-

Experimental and Analytical Workflow

The investigation of PRMT5 overexpression in cancer typically follows a structured workflow, from sample acquisition to data interpretation.

Conclusion

The overexpression of PRMT5 is a common and significant event in a broad range of human cancers, often heralding a more aggressive disease course and poorer patient outcomes. Its central role in regulating key oncogenic signaling pathways, such as the ERK1/2 and PI3K/AKT cascades, underscores its importance as a high-value therapeutic target. The methodologies detailed in this guide provide a robust framework for the continued investigation of PRMT5's role in tumorigenesis and for the preclinical and clinical evaluation of novel PRMT5 inhibitors. A deeper understanding of the contexts in which PRMT5 is overexpressed and the molecular consequences of its activity will be instrumental in developing targeted and effective anti-cancer therapies.

References

- 1. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 Is Upregulated in Malignant and Metastatic Melanoma and Regulates Expression of MITF and p27Kip1 | PLOS One [journals.plos.org]

- 5. PRMT5 Is Upregulated in Malignant and Metastatic Melanoma and Regulates Expression of MITF and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 is upregulated in malignant and metastatic melanoma and regulates expression of MITF and p27(Kip1.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of PRMT5 in bladder cancer: a comprehensive study - Ma - Translational Cancer Research [tcr.amegroups.org]

- 8. Role of PRMT5 in bladder cancer: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High PRMT5 expression is associated with poor overall survival and tumor progression in bladder cancer | Aging [aging-us.com]

- 10. Protein arginine methyltransferase 5 promotes bladder cancer growth through inhibiting NF-kB dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protein arginine methyltransferase 5 has prognostic relevance and is a druggable target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

The Architect of Degradation: A Technical Guide to the VHL E3 Ligase in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. PROTACs consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] Among the handful of E3 ligases successfully exploited for this purpose, the von Hippel-Lindau (VHL) E3 ligase has proven to be a robust and versatile partner in the development of potent and selective protein degraders.[2][3]

This in-depth technical guide explores the critical function of the VHL E3 ligase in the context of PROTACs. We will delve into the molecular mechanisms of VHL-mediated ubiquitination and subsequent proteasomal degradation, provide a comprehensive overview of the key experimental protocols used to characterize VHL-based PROTACs, and present quantitative data to enable a comparative analysis of their performance.

The VHL E3 Ligase Complex: A Key Player in Cellular Homeostasis

The VHL protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2VHL).[4][5] This multi-subunit complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[5][6][7] The full CRL2VHL complex consists of VHL, Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and RING-box protein 1 (Rbx1).[5][8] VHL's widespread expression across various tissues makes it a highly attractive E3 ligase for PROTAC development.[3]

Mechanism of Action: Hijacking VHL for Targeted Protein Degradation

VHL-recruiting PROTACs operate by inducing the formation of a ternary complex between the VHL E3 ligase and a neo-substrate, the protein of interest.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme, recruited by the Rbx1 subunit, to accessible lysine (B10760008) residues on the surface of the POI.[9] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[10]

The formation and stability of this ternary complex are critical determinants of a PROTAC's degradation efficiency.[11][12] The cooperativity of binding, where the affinity of one protein for the PROTAC is altered by the presence of the other, can significantly impact the potency of the degrader.[3][13]

Signaling Pathway of VHL-Mediated PROTAC Action

References

- 1. Bio-Layer Interferometry: Principles & Applications [excedr.com]

- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. promega.com [promega.com]

- 5. lifesensors.com [lifesensors.com]

- 6. aragen.com [aragen.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 12. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 13. biorxiv.org [biorxiv.org]

The Critical Crossroads: A Technical Guide to the Cellular Consequences of PRMT5 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal enzyme in cellular homeostasis and a compelling target in oncology and other therapeutic areas. Its catalytic activity—the symmetric dimethylation of arginine residues on both histone and non-histone proteins—governs a multitude of fundamental cellular processes. Consequently, the degradation of PRMT5, whether through targeted therapeutic intervention or experimental manipulation, triggers a cascade of effects across interconnected pathways. This in-depth technical guide elucidates the core cellular pathways profoundly impacted by the loss of PRMT5 function. We will explore the mechanistic underpinnings of these effects, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the affected signaling networks to offer a comprehensive resource for researchers and drug developers in this dynamic field.

Introduction to PRMT5

PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA), a post-translational modification crucial for regulating protein function and cellular signaling.[1] It operates within a complex with other proteins, such as MEP50 (WDR77), which is essential for its stability and catalytic activity.[2] The substrates of PRMT5 are diverse, implicating it in a wide array of cellular functions including RNA processing, DNA damage repair, cell cycle progression, and signal transduction.[2][3] Given its heightened expression in numerous cancers and its association with poor prognosis, PRMT5 has become a focal point for the development of targeted inhibitors and degraders.[4][5] Understanding the downstream consequences of PRMT5 degradation is therefore paramount for advancing these therapeutic strategies.

Core Cellular Pathways Disrupted by PRMT5 Degradation

The depletion of PRMT5 sets off a domino effect, significantly altering the cellular landscape. The most critically affected pathways are RNA splicing, DNA damage response, cell cycle regulation, and key signal transduction cascades.

RNA Splicing: A Central Hub of PRMT5 Function

PRMT5 is a master regulator of pre-mRNA splicing.[6] Its degradation leads to widespread splicing dysregulation, characterized by an increase in intron retention and exon skipping events.[7][8]

Mechanism of Action: The primary mechanism involves the PRMT5-mediated symmetric dimethylation of Sm proteins (SmB, SmD1, and SmD3), which are core components of the spliceosome.[7] This methylation is a prerequisite for the assembly of small nuclear ribonucleoproteins (snRNPs), the fundamental building blocks of the spliceosome.[6][7] The loss of PRMT5 activity impairs snRNP biogenesis, leading to a global disruption of splicing fidelity.[7] This can result in the production of non-functional or aberrant proteins, or the degradation of mis-spliced mRNA transcripts through nonsense-mediated decay.[9]

Experimental Workflow for Splicing Analysis:

DNA Damage Response (DDR): Compromising Genomic Integrity

PRMT5 is a critical player in maintaining genomic stability through its role in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[3][10]

Mechanism of Action: PRMT5 degradation significantly impairs the homologous recombination (HR) repair pathway.[11][12] This occurs through two primary mechanisms:

-

Transcriptional Regulation of DDR Genes: PRMT5 deposits the H4R3me2s mark on the promoters of key HR genes, including BRCA1, BRCA2, RAD51, and ATM, which is necessary for their expression.[10][13] Degradation of PRMT5 leads to reduced expression of these crucial repair factors.[10]

-

Alternative Splicing of DDR Factors: PRMT5 depletion can induce aberrant splicing of essential DDR proteins. A notable example is TIP60/KAT5, a histone acetyltransferase. Mis-splicing of TIP60 impairs its enzymatic activity, which is required for the proper signaling cascade at DSB sites, ultimately hindering HR.[7][12]

The compromised HR pathway upon PRMT5 degradation creates a synthetic lethal vulnerability, sensitizing cancer cells to PARP inhibitors and DNA-damaging chemotherapies.[10][13]

Cell Cycle Regulation: A Halt at the G1/S Checkpoint

PRMT5 is indispensable for cell cycle progression, and its degradation leads to a robust cell cycle arrest, primarily at the G1/S transition.[14][15][16]

Mechanism of Action: The loss of PRMT5 affects the expression and activity of key cell cycle regulators. PRMT5 depletion has been shown to decrease the levels of G1-phase cyclins, such as Cyclin D1 and Cyclin E1, and their associated cyclin-dependent kinases (CDKs), like CDK4.[14][17] Concurrently, there is often an upregulation of CDK inhibitors, such as p27.[14] Furthermore, PRMT5 is required for the proper translation of the tumor suppressor p53, and its degradation can impair the p53-mediated response to cellular stress.[15][16]

| Protein | Effect of PRMT5 Degradation | Cell Line | Reference |

| Cyclin D1 | ▼ Decrease | HCT116, SW480 | |

| Cyclin E1 | ▼ Decrease | HCT116, SW480 | |

| p27 | ▲ Increase | Glioblastoma neurospheres | [14] |

| p-Rb | ▼ Decrease | Glioblastoma neurospheres | [14] |

| p53 | ▼ Decrease in translation | Multiple cell lines | [15][16] |

| p21 | ▼ Decreased induction upon DNA damage | Multiple cell lines | [15] |

Table 1: Quantitative and qualitative changes in key cell cycle regulatory proteins following PRMT5 degradation or inhibition.

Signal Transduction: A Network of Interconnected Effects

PRMT5 degradation perturbs multiple signaling pathways that are fundamental to cancer cell proliferation and survival.

Key Signaling Pathways:

-

PI3K/AKT/mTOR Pathway: PRMT5 inhibition has been demonstrated to downregulate PI3K expression, leading to the deactivation of AKT and mTOR phosphorylation.[18] This pathway is a central regulator of cell growth, proliferation, and survival.

-

ERK/MAPK Pathway: The role of PRMT5 in this pathway is context-dependent. In some cancers, PRMT5 promotes the expression of receptors like FGFR3, which in turn activates the ERK and AKT pathways.[18][19] In other cellular contexts, PRMT5 has been shown to methylate and promote the degradation of RAF, a key kinase in the MAPK cascade, thereby suppressing ERK signaling.[18]

-

NF-κB Pathway: PRMT5 can modulate the activity of the NF-κB pathway, a critical mediator of inflammation and cell survival.[2][20] It has been reported to methylate the p65 subunit of NF-κB, influencing its transcriptional activity.[20]

Detailed Experimental Protocols

Western Blotting for Cell Cycle Proteins

-

Cell Lysis: Treat cells with a PRMT5 degrader or control for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Cyclin D1, anti-p27, anti-p-Rb, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify protein band intensity relative to a loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Culture and treat cells as required. Harvest cells, including any floating cells, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The degradation of PRMT5 triggers a profound and multifaceted cellular response, primarily characterized by the disruption of RNA splicing, impairment of the DNA damage response, and a halt in cell cycle progression. These effects are underpinned by the loss of PRMT5's methyltransferase activity on a plethora of histone and non-histone substrates. The synthetic lethality observed with PARP inhibitors highlights a promising therapeutic avenue for cancers treated with PRMT5-targeting agents.

Future research should continue to unravel the full spectrum of PRMT5 substrates and the specific consequences of their hypomethylation. Advanced proteomic and transcriptomic analyses will be instrumental in identifying novel vulnerabilities that arise upon PRMT5 degradation, paving the way for innovative combination therapies and a more refined understanding of the intricate cellular network governed by this essential enzyme. This comprehensive knowledge is critical for the continued development of safe and effective PRMT5-targeted therapeutics.

References

- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. mdpi.com [mdpi.com]

- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. claredavieslab.org [claredavieslab.org]

- 12. PRMT5 Regulates DNA Repair by Controlling the Alternative Splicing of Histone-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein arginine methylation: an emerging regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. PRMT5 inhibition attenuates cartilage degradation by reducing MAPK and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MS4322 in MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4322 is a potent and specific degrader of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in the progression of various cancers, including breast cancer. As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of PRMT5. These application notes provide detailed protocols for the use of this compound in the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer research.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of PRMT5, marking it for degradation by the 26S proteasome. The degradation of PRMT5 disrupts its downstream signaling pathways, leading to anti-proliferative effects in cancer cells.

Quantitative Data Summary